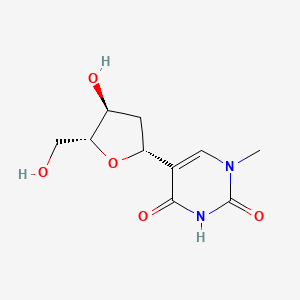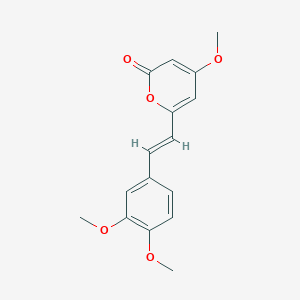
11-Methoxyyangonin
Overview
Description
These compounds are characterized by a benzene ring and a pyranone moiety, linked to form a 4-methoxy-6-(2-phenylethyl)-2H-pyran-2-one skeleton . It is one of the active constituents found in the kava plant (Piper methysticum), which has been traditionally used in the South Pacific for its sedative and anxiolytic properties .
Mechanism of Action
Target of Action
11-Methoxyyangonin, also known as Trimethylhispidin, is a natural kavalactone The primary targets of this compound are yet to be identified
Mode of Action
It is known that it is a natural kavalactone , but the details of its interaction with its targets and the resulting changes are still under investigation.
Biochemical Analysis
Cellular Effects
It is known that kavalactones, the class of compounds to which 11-Methoxyyangonin belongs, can have various effects on cells
Molecular Mechanism
As a kavalactone, it is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanisms of this compound are yet to be identified.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methoxyyangonin typically involves the condensation of appropriate phenolic precursors under controlled conditions. One common synthetic route includes the use of 3,4-dimethoxybenzaldehyde and 4-methoxy-2H-pyran-2-one as starting materials. The reaction is catalyzed by a base, such as potassium carbonate, in a solvent like ethanol, and the mixture is heated under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from the kava plant using solvents like ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate and purify this compound .
Chemical Reactions Analysis
Types of Reactions: 11-Methoxyyangonin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of methoxyquinones.
Reduction: Formation of dihydro-11-methoxyyangonin.
Substitution: Formation of acylated derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Yangonin: Another kavalactone with similar anxiolytic properties.
Desmethoxyyangonin: Lacks the methoxy group, resulting in different pharmacological effects.
Kavain: A major kavalactone with distinct sedative properties.
Uniqueness: 11-Methoxyyangonin is unique due to its specific structural features, such as the methoxy group, which influences its pharmacokinetics and pharmacodynamics. Its distinct interaction with GABA_A receptors sets it apart from other kavalactones, making it a valuable compound for further research and therapeutic development .
Properties
IUPAC Name |
6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxypyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-18-13-9-12(21-16(17)10-13)6-4-11-5-7-14(19-2)15(8-11)20-3/h4-10H,1-3H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJRDULCMRSYSL-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=CC(=O)O2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=O)O2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


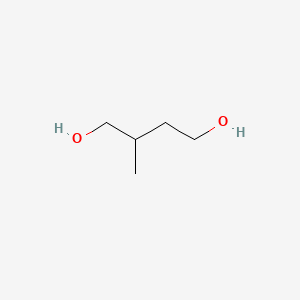

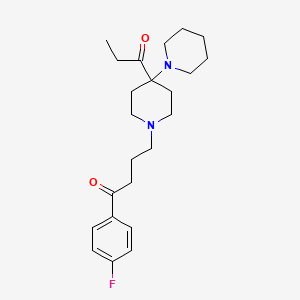
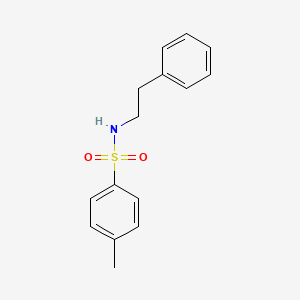

![[(15R,16R)-16-(Hydroxymethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methanol](/img/structure/B1595771.png)

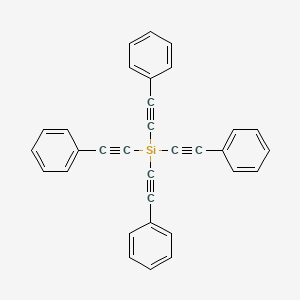
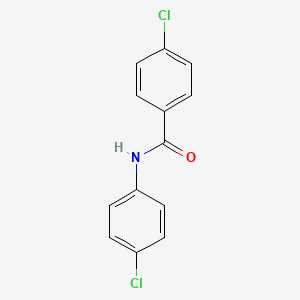

![Ethyl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B1595777.png)


